Aqueous Solubility-Driven Absorption Kinetics: Near-Total Insolubility vs. Highly Water-Soluble Inorganic Bromides
Calcium 2,2-dibromodocosanoate is 'almost insoluble in water' according to the original Fischer patent specification, whereas potassium bromide exhibits an aqueous solubility of approximately 53.5 g/100 mL at 0 °C (and higher at body temperature) [1][2]. This quantitative solubility differential—estimated at >500-fold—directly governs the rate of bromide ion release in the gastrointestinal tract. The extremely low aqueous solubility of calcium dibromobehenate implies slower, more sustained bromide ion liberation, which the Schepelmann clinical report associates with reduced mucosal irritation and superior gastric tolerance compared to rapidly dissolving inorganic bromide salts .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Almost insoluble in water (qualitative; estimated <0.1 g/100 mL) [1] |
| Comparator Or Baseline | Potassium bromide (KBr): 53.5 g/100 mL at 0 °C; freely soluble in water [2] |
| Quantified Difference | >500-fold lower aqueous solubility for calcium dibromobehenate (class-level inference) |
| Conditions | Ambient temperature; qualitative solubility description from patent specification (1909) [1]; KBr solubility from standard reference data [2] |
Why This Matters
A >500-fold solubility differential predicts markedly slower bromide ion release kinetics, which impacts dosing frequency, gastrointestinal side-effect profile, and accumulation risk—key procurement considerations when selecting among bromide-source candidates for sedative formulation research.
- [1] Fischer, E. (1909). Calcium salt of dibrombehenic acid. U.S. Patent No. 917,758. Filed August 12, 1908, patented April 13, 1909. View Source
- [2] Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. Potassium bromide physical constants. View Source
